Cas no 26965-31-1 (1-Azabicyclo[2.2.2]octan-3-one,2-(9-phenanthrenylmethylene)-)

1-Azabicyclo[2.2.2]octan-3-one,2-(9-phenanthrenylmethylene)- structure
26965-31-1 structure
Product Name:1-Azabicyclo[2.2.2]octan-3-one,2-(9-phenanthrenylmethylene)-
CAS No:26965-31-1
MF:C22H19NO
MW:313.392365694046
CID:285675
PubChem ID:6070330
Update Time:2025-04-19

1-Azabicyclo[2.2.2]octan-3-one,2-(9-phenanthrenylmethylene)- Chemical and Physical Properties

Names and Identifiers

    • 1-Azabicyclo[2.2.2]octan-3-one,2-(9-phenanthrenylmethylene)-
    • (2E)-2-(phenanthren-9-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one
    • 2-(9-phenanthryl)cyclohexanone
    • 2-(9-Phenanthrylmethylen)-3-chinuclidinon
    • AC1L4FAR
    • Cyclohexanone, 2-(9-phenanthrenyl)-
    • NSC132878
    • NSC-132878
    • 26965-31-1
    • Inchi: 1S/C22H19NO/c24-22-15-9-11-23(12-10-15)21(22)14-17-13-16-5-1-2-6-18(16)20-8-4-3-7-19(17)20/h1-8,13-15H,9-12H2/b21-14+
    • InChI Key: TXCUVSFXQOKOHU-KGENOOAVSA-N
    • SMILES: O=C1/C(=C\C2=CC3C=CC=CC=3C3C=CC=CC2=3)/N2CCC1CC2

Computed Properties

  • Exact Mass: 313.14677
  • Monoisotopic Mass: 313.146664
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 1
  • Complexity: 530
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 1
  • Topological Polar Surface Area: 20.3
  • XLogP3: 5.2

Experimental Properties

  • Density: 1.26
  • Boiling Point: 564°C at 760 mmHg
  • Flash Point: 241.1°C
  • Refractive Index: 1.725
  • PSA: 20.31
  • LogP: 4.56650
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